6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No.:
Cat. No.: VC15491344
Molecular Formula: C15H11F3N4O
Molecular Weight: 320.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3N4O |
|---|---|
| Molecular Weight | 320.27 g/mol |
| IUPAC Name | 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C15H11F3N4O/c1-7-11-12(8-2-4-9(5-3-8)15(16,17)18)10(6-19)13(20)23-14(11)22-21-7/h2-5,12H,20H2,1H3,(H,21,22) |
| Standard InChI Key | BXEODNANPYHAHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
Bicyclic Core and Substituent Configuration
The molecular architecture of 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile centers on a fused pyrano[2,3-c]pyrazole system. This bicyclic framework consists of a six-membered pyran ring (oxygen-containing) fused to a five-membered pyrazole ring (containing two nitrogen atoms). The pyran ring adopts a dihydro configuration, indicating partial saturation, while the pyrazole remains fully aromatic .
Key substituents include:
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A 6-amino group (-NH₂) attached to the pyrazole ring, enhancing hydrogen-bonding potential.
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A 3-methyl group (-CH₃) contributing to steric bulk and lipophilicity.
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A 4-[4-(trifluoromethyl)phenyl] moiety, where a phenyl ring is para-substituted with a trifluoromethyl (-CF₃) group. This electron-withdrawing group significantly influences electronic properties and metabolic stability .
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A 5-carbonitrile group (-CN), which stabilizes the structure through resonance and participates in dipole interactions.
Electronic and Steric Effects
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s affinity for hydrophobic binding pockets in biological targets. Computational studies of analogous structures suggest that the -CF₃ group increases the molecule’s dipole moment by approximately 2.5 D compared to non-fluorinated derivatives . The methyl group at position 3 introduces steric hindrance, potentially limiting rotational freedom and stabilizing specific conformations.
Synthetic Methodologies
Precursor-Based Approaches
The synthesis of pyrano[2,3-c]pyrazole derivatives typically employs 5-aminopyrazole as a foundational precursor. In a representative protocol, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with α,β-unsaturated ketones under solvent-free conditions or in ionic liquids like [bmim]Br at elevated temperatures (90–100°C) . This method proceeds via a Michael addition-cyclization sequence, followed by dehydration and aromatization (Scheme 1).
Scheme 1: Generalized synthesis of pyrano[2,3-c]pyrazoles
For the target compound, the use of 4-(trifluoromethyl)benzaldehyde-derived enones as electrophilic partners enables incorporation of the -CF₃ group. Yields for analogous reactions range from 57% to 97%, depending on the electronic nature of substituents and reaction conditions .
Regioselective Modifications
Regiochemical control remains critical in constructing the pyrano-pyrazole system. The reaction of 5-aminopyrazole with trifluoromethyl-β-diketones demonstrates solvent-dependent regioselectivity:
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Acetic acid-mediated conditions favor attack at the pyrazole’s C-4 position, yielding 4-CF₃ products.
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Solvent-free conditions promote enolization of the diketone, leading to 6-CF₃ regioisomers .
This dichotomy underscores the importance of reaction milieu in directing molecular architecture.
Physicochemical Properties
Thermodynamic Parameters
While direct data for the title compound remains limited, analogous pyrano[2,3-c]pyrazoles exhibit:
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Density: ~1.43 g/cm³ (consistent with fused heterocyclic systems) .
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Boiling point: >600°C, attributed to strong intermolecular dipole interactions and aromatic stacking .
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LogP: Estimated at 4.53 for nitrophenyl analogues, suggesting high lipophilicity suitable for membrane penetration .
The trifluoromethyl group likely reduces aqueous solubility compared to hydroxyl or amine-substituted derivatives but enhances bioavailability through improved passive diffusion.
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(N-H) at ~3400 cm⁻¹ (amino), ν(C≡N) at ~2200 cm⁻¹ (nitrile), and ν(C-F) at 1100–1200 cm⁻¹ .
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¹H NMR: Diagnostic signals include aromatic protons (δ 7.5–8.2 ppm), methyl groups (δ 2.1–2.3 ppm), and amino protons (δ 5.5–6.0 ppm, broad) .
Biological Activity and Mechanistic Insights
Ral GTPase Inhibition
Emerging evidence suggests that pyrano[2,3-c]pyrazoles bearing trifluoromethyl groups exhibit potent inhibition of RalA and RalB GTPases—proteins implicated in tumor metastasis and drug resistance. Molecular docking studies propose that the -CF₃ group engages in hydrophobic interactions with a conserved pocket near the GTP-binding site, while the nitrile forms a hydrogen bond with Lys₄₇ .
Cytotoxic Profiling
In vitro screens against human cancer cell lines (e.g., MCF-7, A549) reveal IC₅₀ values in the low micromolar range (2–10 µM). Structure-activity relationships indicate that:
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The trifluoromethylphenyl group enhances potency by 3–5 fold compared to nitro or methoxy analogues.
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Nitrile substitution at position 5 improves metabolic stability over ester or amide variants .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual mechanism—Ral GTPase inhibition and direct cytotoxicity—positions it as a multifunctional oncology candidate. Preclinical models demonstrate synergistic effects with paclitaxel, reducing IC₅₀ of the latter by 40% in triple-negative breast cancer cells .
Targeted Protein Degradation
Functionalization of the amino group with proteolysis-targeting chimeras (PROTACs) enables selective degradation of oncogenic targets. Preliminary data show 70% reduction in Ras protein levels in KRAS-mutant colorectal cancer models .
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